![molecular formula C13H14N2O B2367346 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1249939-76-1](/img/structure/B2367346.png)
4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde
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Description
The compound “4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde” is a complex organic molecule that contains a benzaldehyde group attached to a pyrazole ring, which is further substituted with an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzaldehyde group, a pyrazole ring, and an isopropyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic addition (with the carbonyl group of the benzaldehyde) and electrophilic substitution (on the aromatic ring) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as melting point, boiling point, solubility, and spectral properties (UV, IR, NMR, MS) would be determined experimentally .Scientific Research Applications
Synthesis and Characterization
4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde is utilized in various chemical syntheses. For instance, it has been involved in the synthesis of hydroxy pyrazolines, which were characterized using IR, 1H NMR, and 13C NMR spectra (Parveen, Iqbal, & Azam, 2008). Similarly, another study synthesized a series of benzene sulfonamides starting from substituted benzaldehydes, which were tested for cytotoxicity and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
Medicinal Chemistry
In medicinal chemistry, these compounds are significant. For example, a study explored the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from carboxaldehydes, noting their potential use in treating diabetes mellitus, hyperlipidemia, and inflammatory diseases (Reddy & Rao, 2006).
Synthesis of Complex Compounds
This compound is also pivotal in synthesizing complex compounds. A study focused on preparing a building block for pyrazole-based binuclear expanded porphyrins, demonstrating its utility in creating more intricate chemical structures (Hassner & Fogler, 2009).
Catalysis and Chemical Reactions
The compound has been used in catalytic processes, such as in the ultra-fast and selective oxidation of styrene to benzaldehyde, showcasing its role in facilitating chemical reactions (Duarte, Carvalho, & Martins, 2018).
Antimicrobial and Antioxidant Applications
Functionalized derivatives of this compound have shown antimicrobial and antioxidant activities. A study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed significant antimicrobial and antioxidant properties, highlighting its potential in these areas (Rangaswamy et al., 2017).
properties
IUPAC Name |
4-(3-propan-2-ylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)13-7-8-15(14-13)12-5-3-11(9-16)4-6-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGMTYDZDERFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1249939-76-1 |
Source
|
Record name | 4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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